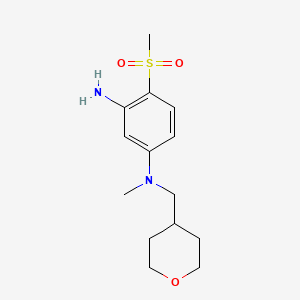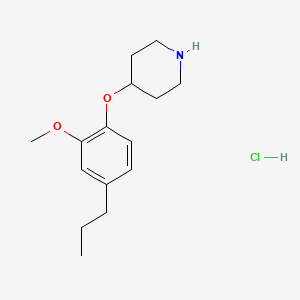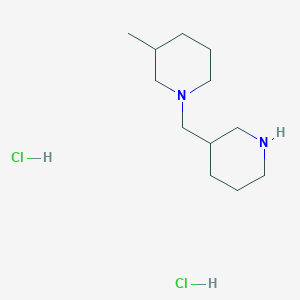![molecular formula C11H14Cl2N2O3 B1424597 3-[(2-Chloro-4-nitrophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1220017-70-8](/img/structure/B1424597.png)
3-[(2-Chloro-4-nitrophenoxy)methyl]pyrrolidine hydrochloride
説明
“3-[(2-Chloro-4-nitrophenoxy)methyl]pyrrolidine hydrochloride” is a chemical compound with the molecular formula C11H14Cl2N2O3 . It has an average mass of 293.147 Da and a monoisotopic mass of 292.038147 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, attached to a chloro-nitrophenyl group via a methylene (CH2) linker .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available literature, pyrrolidine derivatives are known to participate in a variety of chemical reactions due to the reactivity of the pyrrolidine ring .科学的研究の応用
Polar [3+2] Cycloaddition Reactions
Pyrrolidines, including derivatives similar to "3-[(2-Chloro-4-nitrophenoxy)methyl]pyrrolidine hydrochloride", are essential in [3+2] cycloaddition reactions. These reactions are pivotal for synthesizing heterocyclic organic compounds that exhibit biological effects and have applications in medicine, dyes, and agrochemical substances. The study of pyrrolidines chemistry is crucial for developing new compounds with potential biological and industrial applications (Żmigrodzka et al., 2022).
Synthesis of 7-Azaindoles
The versatile building blocks similar to "this compound" allow the synthesis of 4-substituted 7-azaindole derivatives through simple nucleophilic displacement. These derivatives are crucial for pharmaceutical research, offering pathways for developing novel therapeutic agents (Figueroa‐Pérez et al., 2006).
Anticancer Drug Intermediates
Compounds related to "this compound" serve as important intermediates in synthesizing small molecule anticancer drugs. Rapid synthetic methods for these intermediates are essential for advancing cancer treatment research (Zhou et al., 2019).
Antioxidant Activity
Derivatives of pyrrolidine, including structures similar to the chemical of interest, have been synthesized and evaluated for their antioxidant activity. Some of these compounds have shown potent antioxidant effects, highlighting their potential in medicinal chemistry for developing new antioxidant therapies (Tumosienė et al., 2019).
Catalytic Applications
Certain pyrrolidine derivatives act as catalysts in esterolysis reactions, which are significant in chemical synthesis and pharmaceutical manufacturing. These catalytic activities demonstrate the compound's utility in facilitating specific organic transformations (Aglietto et al., 1985).
作用機序
将来の方向性
特性
IUPAC Name |
3-[(2-chloro-4-nitrophenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3.ClH/c12-10-5-9(14(15)16)1-2-11(10)17-7-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAZHRZHOJKXBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=C(C=C(C=C2)[N+](=O)[O-])Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424514.png)


![N-Cyclohexyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl](/img/structure/B1424519.png)
![(3-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1424520.png)
![4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424522.png)

![2-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424528.png)



![3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1424533.png)
![3-{[(3-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1424534.png)
![4-[2-(2-Chloro-5-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424536.png)